2-(4-Iodophenyl)-3-methylbutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15IO |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
2-(4-iodophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15IO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3 |
InChI Key |
OFBGYRBCEDPMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Iii. Mechanistic Investigations of Reactions Involving 2 4 Iodophenyl 3 Methylbutan 2 Ol
Carbocation Rearrangements in Tertiary Alcohol Reactivity
The tertiary benzylic alcohol moiety is a focal point for reactions proceeding through carbocation intermediates. Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water) and facilitating the formation of a carbocation. masterorganicchemistry.com For 2-(4-iodophenyl)-3-methylbutan-2-ol, this leads to the formation of a tertiary benzylic carbocation, a relatively stable intermediate due to the delocalization of the positive charge into the aromatic ring. libretexts.org
The stability of carbocations is a critical determinant of reaction pathways, with rearrangements occurring if a more stable carbocation can be formed. libretexts.org These rearrangements are common in organic reactions and represent the movement of a carbocation from a less stable to a more stable state. libretexts.org
Carbocation rearrangements typically proceed via 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.comlibretexts.org In a hydride shift, a hydrogen atom from a carbon adjacent to the carbocation center migrates with its pair of bonding electrons to the positively charged carbon. masterorganicchemistry.com An alkyl shift involves the migration of an entire alkyl group in a similar fashion. libretexts.org These shifts generally occur if a secondary carbocation can rearrange to a more stable tertiary carbocation, or if a less stable carbocation can achieve resonance stabilization. libretexts.orgyoutube.com
For the carbocation generated from this compound, the initial species is a tertiary benzylic carbocation. A potential hydride shift from the adjacent carbon (C3) would result in the formation of a less stable secondary carbocation.

Similarly, an alkyl (methyl) shift would also lead to a less stable carbocation. Therefore, unlike simpler aliphatic alcohols where such rearrangements are a common route to the most stable carbocation intermediate, doubtnut.comdoubtnut.com significant hydride or alkyl shifts are not expected to be a major pathway for the tertiary benzylic carbocation derived from this compound under standard conditions. The initial carbocation is already highly stabilized.
The stability of a benzylic carbocation is significantly influenced by the electronic properties of substituents on the aromatic ring. libretexts.org Electron-donating groups (EDGs) enhance stability by delocalizing the positive charge through resonance or inductive effects, while electron-withdrawing groups (EWGs) destabilize it.
The iodine atom at the para-position of the phenyl ring in this compound exerts two opposing electronic effects:
-I (Inductive) Effect: Iodine is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond network, which tends to destabilize the carbocation.
+M (Mesomeric/Resonance) Effect: Iodine possesses lone pairs of electrons that can be donated into the π-system of the aromatic ring, helping to delocalize the positive charge of the carbocation. stackexchange.com
For halogens, the inductive effect generally outweighs the resonance effect in terms of influencing reactivity. However, the ability to donate a lone pair still provides some stabilization compared to a substituent with only a strong withdrawing effect. Computational studies on substituted benzylic carbocations confirm that substituents capable of resonance donation, even if they are inductively withdrawing, play a crucial role in stabilizing the positive charge. kiku.dkrsc.org The para-position is optimal for this resonance stabilization.
Table 1: Relative Electronic Effects of a Para-Iodo Substituent
| Electronic Effect | Description | Impact on Carbocation Stability |
| Inductive (-I) | Withdrawal of electron density through the σ-bond framework due to iodine's electronegativity. | Destabilizing |
| Resonance (+M) | Donation of a lone pair of electrons from iodine into the aromatic π-system. | Stabilizing |
Nucleophilic Substitution Pathways on Aryl Iodide and Alcohol Functionalities
The compound features two sites susceptible to nucleophilic attack: the tertiary carbon of the alcohol and the carbon atom of the aryl iodide.
The tertiary alcohol can undergo a nucleophilic substitution reaction (SN1) under acidic conditions. libretexts.org Protonation of the hydroxyl group is followed by the loss of water to form the stable tertiary benzylic carbocation. This carbocation is then attacked by a nucleophile. For example, reaction with concentrated hydrochloric acid would lead to the formation of 2-chloro-2-(4-iodophenyl)-3-methylbutane. quizlet.com
The aryl iodide functionality is generally unreactive toward classical nucleophilic aromatic substitution (SNAr) mechanisms, which typically require strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group to activate the ring for attack. The iodine substituent alone is not sufficiently activating. However, the C-I bond can be targeted through other pathways, such as transition-metal-catalyzed cross-coupling reactions or radical-mediated processes. pw.live
Elimination Reactions for Alkene Formation from Tertiary Alcohols
Heating a tertiary alcohol in the presence of a strong, non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄) typically leads to an elimination reaction (dehydration) to form an alkene. masterorganicchemistry.com For tertiary and benzylic alcohols, this reaction proceeds via an E1 mechanism. libretexts.org The mechanism involves the formation of the same tertiary benzylic carbocation intermediate as the SN1 reaction.
In the subsequent step, a weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation center (a β-hydrogen), leading to the formation of a double bond.
For this compound, there are two types of β-hydrogens that can be removed, potentially leading to two different alkene products. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemguide.co.uk
Path A (Major Product): Removal of a hydrogen from the methine (CH) group of the isopropyl moiety results in the formation of the more substituted (tetrasubstituted) and conjugated alkene, 2-(4-iodophenyl)-3-methylbut-2-ene .
Path B (Minor Product): Removal of a hydrogen from one of the methyl groups results in the formation of the less substituted (disubstituted) alkene, 2-(4-iodophenyl)-3-methylbut-1-ene .

Table 2: Predicted Products of E1 Dehydration of this compound
| Pathway | Product Name | Alkene Substitution | Expected Yield |
| A | 2-(4-Iodophenyl)-3-methylbut-2-ene | Tetrasubstituted | Major |
| B | 2-(4-Iodophenyl)-3-methylbut-1-ene | Disubstituted | Minor |
Detailed Studies of Radical Mechanisms in Bond Formation
The aryl iodide bond is susceptible to homolytic cleavage and can participate in radical-based reactions, providing a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. These reactions often proceed via a single electron transfer (SET) mechanism. researchgate.netrsc.org
In a single electron transfer process, an electron is transferred from a donor species (which can be a chemical reductant, an electrode, or a photoexcited catalyst) to the aryl iodide. organic-chemistry.orgnih.gov This addition of an electron to the low-lying antibonding orbital of the C-I bond results in the formation of a radical anion. This intermediate is unstable and rapidly fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion. researchgate.net
The resulting aryl radical is a highly reactive intermediate that can then engage in a variety of bond-forming reactions, such as:
Coupling with Nucleophiles: In SRN1 (substitution, radical-nucleophilic, unimolecular) reactions, the aryl radical can couple with a nucleophile to form a new radical anion, which then propagates a radical chain reaction.
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or other hydrogen donor.
Addition to π Systems: The radical can add to alkenes or alkynes, as seen in some variations of the Heck reaction. rsc.org
For this compound, an SET process would generate the 4-(3-methyl-2-hydroxybutan-2-yl)phenyl radical. This intermediate could then be trapped, for example, in a transition-metal-free cross-coupling reaction with another aromatic species or a different coupling partner, allowing for the construction of complex molecules without affecting the tertiary alcohol group under neutral or basic conditions. researchgate.net
Hydrogen Atom Transfer (HAT) and Halogen Atom Transfer (XAT)
In theory, the tertiary benzylic C-H bonds and the carbon-iodine bond of this compound are potential sites for radical abstraction.
Hydrogen Atom Transfer (HAT): The tertiary alcohol moiety could potentially undergo HAT from the hydroxyl-bearing carbon. This process is fundamental in many oxidative functionalization reactions. For instance, in photoredox catalysis, a photocatalyst can generate a reactive species that abstracts a hydrogen atom, leading to a carbon-centered radical. While this is a known mechanism for various alcohols, specific studies quantifying the kinetics or thermodynamics of HAT for this compound are not available.
Halogen Atom Transfer (XAT): The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making XAT a plausible pathway for generating an aryl radical. This process is a key step in many cross-coupling reactions. The resulting 4-(2-hydroxy-3-methylbutan-2-yl)phenyl radical could then participate in subsequent reactions. Again, specific data on the efficiency and conditions for XAT from this particular compound are not documented in the available search results.
Radical-Radical Coupling Events
Following the generation of a radical from this compound via HAT or XAT, it could engage in radical-radical coupling events. These reactions involve the combination of two radical species to form a new covalent bond. For example, the aryl radical formed from XAT could couple with another radical species present in the reaction mixture. The specifics of such coupling events, including cross-coupling versus homo-coupling efficiencies, would be highly dependent on the reaction conditions and the nature of the other radical partner. No specific examples or data for radical-radical coupling involving radicals derived from this compound were found.
Kinetics and Thermodynamics of Reactions
A thorough understanding of a reaction requires knowledge of its kinetics (reaction rates) and thermodynamics (energy changes). For the hypothetical radical reactions of this compound, such data is crucial for predicting reaction feasibility, optimizing conditions, and understanding the underlying mechanistic pathways. Unfortunately, no experimental or computational studies detailing the kinetic parameters (e.g., rate constants, activation energies) or thermodynamic data (e.g., bond dissociation energies specific to this molecule, reaction enthalpies) were identified in the performed searches.
Reaction Scope and Functional Group Compatibility Studies
Determining the scope of a reaction and its compatibility with various functional groups is essential for its application in organic synthesis. For this compound, this would involve testing its reactivity with a range of substrates and under different catalytic systems to understand which functional groups are tolerated and which interfere with the desired transformation. This information is critical for synthetic chemists looking to employ this molecule as a building block. The absence of such studies in the public domain limits the predictive power for its use in complex molecule synthesis.
Iv. Derivatization and Advanced Functionalization Strategies
Selective Functional Group Interconversions of the Alcohol Moiety
The tertiary alcohol group in 2-(4-Iodophenyl)-3-methylbutan-2-ol presents both challenges and opportunities for selective transformations. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions due to the absence of an alpha-hydrogen. libretexts.org However, specific interconversions such as etherification and esterification are viable routes for derivatization.
Oxidation: Direct oxidation of the tertiary alcohol is generally not feasible without cleavage of carbon-carbon bonds. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) would likely lead to the degradation of the molecule, cleaving the benzylic C-C bond. masterorganicchemistry.com
Etherification: The formation of ethers from tertiary alcohols can be achieved under specific conditions. Acid-catalyzed dehydration is prone to elimination, yielding an alkene. However, methods such as the Williamson ether synthesis, while typically challenging for tertiary alcohols due to competing elimination reactions, can sometimes be forced. More effective methods may involve iron(III) triflate-catalyzed dehydrative etherification, which has been shown to be effective for benzylic alcohols. nih.gov This can be used to synthesize both symmetrical and unsymmetrical ethers. nih.gov Another approach involves the use of reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which can benzylate tertiary alcohols, although yields can be variable due to competing E1-like elimination. orgsyn.org
Esterification: Esterification of tertiary alcohols is also possible, though often slower than for primary or secondary alcohols. greyhoundchrom.com The Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) can proceed via an Sₙ1-like mechanism where the alcohol is protonated and leaves as water to form a stable tertiary carbocation, which then reacts with the carboxylic acid. greyhoundchrom.com Acylation using acyl chlorides or anhydrides in the presence of a non-nucleophilic base is another common method.
Transformations at the Aryl Iodide Position
The aryl iodide moiety is a highly versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. wikipedia.org
Suzuki Coupling: The Suzuki reaction, which couples the aryl iodide with an organoboron reagent (like a boronic acid or ester), is a powerful tool for forming new C-C bonds. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a disubstituted alkyne. wikipedia.orgnih.govlibretexts.org This is a direct method for introducing alkynyl functionalities. For instance, coupling with an alkyne like 2-methyl-3-butyn-2-ol (B105114) is a common strategy. nih.govbeilstein-journals.org
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a route to vinylated derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the aryl iodide and an amine (primary or secondary). wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This is a key method for synthesizing arylamines and their derivatives. wikipedia.org
Chemo- and Regioselective Derivatizations
The presence of two distinct functional groups allows for high chemo- and regioselectivity. The choice of reagents and reaction conditions dictates which part of the molecule reacts.
Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) will selectively occur at the aryl iodide position without affecting the tertiary alcohol. The conditions for these reactions are generally mild and not conducive to reactions of the alcohol.
Reactions targeting the hydroxyl group , such as silylation or certain esterifications, can be performed selectively in the presence of the aryl iodide. For example, reacting the compound with a silylating agent like BSTFA will specifically target the alcohol moiety.
This orthogonality allows for a stepwise functionalization of the molecule. For instance, a Sonogashira coupling could be performed at the aryl iodide position first, followed by an esterification of the alcohol, leading to a highly functionalized and complex molecule.
Derivatization for Enhanced Analytical Performance and Characterization
Chemical derivatization is a crucial technique to improve the analytical properties of compounds for chromatographic analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orgchromatographyonline.comhta-it.comresearchgate.net For this compound, derivatization can enhance volatility, thermal stability, and detector response.
Silylation is a common and effective derivatization method for compounds containing active hydrogen atoms, such as alcohols. registech.comtcichemicals.com It involves replacing the active hydrogen of the hydroxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. registech.com
The resulting silyl (B83357) ethers are more volatile, less polar, and more thermally stable than the parent alcohol, making them ideal for GC analysis. registech.comyoutube.com While tertiary alcohols can be sterically hindered, silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can effectively derivatize them. youtube.com TBDMS derivatives are significantly more stable to hydrolysis than TMS derivatives, which can be an advantage during sample workup. researchgate.net The silylated derivatives can then be readily analyzed by GC-Mass Spectrometry (GC-MS). researchgate.netrsc.orgomicsonline.org
| Silylating Agent | Abbreviation | Derivative | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Most common, highly volatile derivatives. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | Produces more hydrolytically stable derivatives. |
| Hexamethyldisilazane | HMDS | Trimethylsilyl (TMS) Ether | A weaker TMS donor, often used for carbohydrates. |
Oxime formation is a derivatization reaction of aldehydes and ketones. wikipedia.orgbyjus.comnih.gov While this compound is an alcohol, its corresponding ketone precursor, 4-iodo-3-methylacetophenone, can be synthesized and then derivatized. The ketone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form a ketoxime. wikipedia.orgbyjus.com
This derivatization is useful for several reasons. It can be used for the purification and characterization of the precursor ketone. nih.gov Oximes themselves can be intermediates for further synthesis, such as the Beckmann rearrangement to form amides. wikipedia.org Analytically, the formation of an oxime can improve chromatographic behavior and provide a derivative with distinct mass spectral fragmentation patterns.
The reaction to form the oxime is typically carried out by reacting the ketone with hydroxylamine hydrochloride, often in the presence of a base or under mildly acidic conditions. byjus.comtandfonline.comgoogle.com
Beyond silylation, other derivatization techniques can be employed to enhance the analytical performance of this compound or its derivatives.
For GC Analysis:
Acylation and Esterification: Similar to silylation, converting the alcohol to an ester (e.g., an acetate (B1210297) or trifluoroacetate) increases volatility and reduces peak tailing. libretexts.org
For HPLC Analysis: Since this compound lacks a strong chromophore or fluorophore (its UV absorption may not be sufficient for trace analysis), derivatization can be used to introduce a tag that enhances detection by UV-Vis or fluorescence detectors. libretexts.orgnih.govresearchgate.net
Introducing Chromophores: The alcohol can be reacted with reagents containing highly conjugated aromatic systems. For example, esterification with a chromophore-containing carboxylic acid or acyl chloride would yield a derivative with a strong UV absorbance at a specific wavelength, significantly improving detection limits in HPLC-UV analysis. libretexts.org
Introducing Fluorophores: For even greater sensitivity, the alcohol can be derivatized with a fluorescent tag. This involves reacting it with a fluorescent derivatizing agent, leading to a highly fluorescent product that can be detected at very low concentrations by an HPLC-fluorescence detector.
These derivatization strategies underscore the synthetic flexibility of this compound, making it a valuable building block in medicinal chemistry and materials science, and highlight the methods available to facilitate its characterization.
Introduction of Fluorescent or Chromogenic Tags
The covalent labeling of this compound with fluorescent or chromogenic probes is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that result in the formation of a new carbon-carbon or carbon-nitrogen bond, thereby attaching the desired tag. The choice of the specific coupling reaction and the fluorescent partner allows for the synthesis of a diverse library of labeled compounds with tailored photophysical properties.
Detailed Research Findings:
While direct experimental data for the fluorescent labeling of this compound is not extensively published, the well-established reactivity of aryl iodides provides a clear and scientifically sound basis for predicting effective derivatization strategies. The primary methods applicable for this purpose are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a fluorescently-tagged arylboronic acid or ester. nih.govnih.govyoutube.com For instance, reacting this compound with a boronic acid derivative of a common fluorophore like fluorescein, rhodamine, or a coumarin (B35378) would yield a fluorescently labeled product. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate or potassium phosphate). frontiersin.orgresearchgate.netrsc.org The reactivity order for aryl halides in Suzuki coupling is generally I > Br > Cl, making the iodo-substituted precursor highly suitable for this transformation. nih.gov
Sonogashira Coupling: This method enables the formation of a C(sp²)-C(sp) bond, linking the aryl group to a terminal alkyne. nih.govnih.gov By employing a fluorescent alkyne, a fluorescently tagged derivative can be synthesized. Many fluorescent probes, such as those based on pyrene (B120774) or Bodipy, are commercially available with terminal alkyne functionalities for this purpose. The Sonogashira reaction is co-catalyzed by a palladium complex and a copper(I) salt (e.g., copper(I) iodide) in the presence of a base like triethylamine. acs.orgacs.orgorganic-chemistry.org This reaction is known for its high efficiency and functional group tolerance under mild conditions. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl iodide and an amine. wikipedia.orglibretexts.org By using a fluorescent amine, such as an amino-derivative of dansyl chloride or nitrobenzoxadiazole (NBD), a fluorescently labeled product can be obtained. nih.gov The development of sterically hindered phosphine (B1218219) ligands (e.g., XPhos, t-BuXPhos) has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. nih.govacs.org
The selection of the fluorescent or chromogenic tag is dictated by the intended application, considering factors such as excitation and emission wavelengths, quantum yield, photostability, and environmental sensitivity. broadpharm.combiomol.com For biological imaging, fluorophores that excite and emit in the visible to near-infrared (NIR) region are often preferred to minimize cellular autofluorescence and enhance tissue penetration. broadpharm.com
Below is an interactive data table summarizing the potential derivatization strategies for introducing fluorescent or chromogenic tags onto this compound.
| Reaction Type | Fluorescent/Chromogenic Partner | Catalyst System | Typical Base | Key Advantages | Reference |
| Suzuki-Miyaura Coupling | Fluorescent Arylboronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₃PO₄ | High tolerance of functional groups, commercial availability of diverse fluorescent boronic acids. | nih.govnih.gov |
| Sonogashira Coupling | Fluorescent Terminal Alkyne | Pd(0)/Cu(I) co-catalyst | Triethylamine, Diisopropylamine | Mild reaction conditions, direct introduction of an alkyne linker for further modification. | nih.govnih.govacs.org |
| Buchwald-Hartwig Amination | Fluorescent Amine | Pd(0) complex with phosphine ligand | NaOtBu, Cs₂CO₃ | Forms a stable C-N bond, suitable for a wide range of amino-containing fluorophores. | wikipedia.orgnih.govacs.org |
V. Computational and Theoretical Studies of 2 4 Iodophenyl 3 Methylbutan 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For a molecule such as 2-(4-Iodophenyl)-3-methylbutan-2-ol, DFT calculations can elucidate a variety of properties that govern its reactivity.
DFT methods are used to determine the ground-state electronic energy and electron density of the molecule. From these fundamental properties, a range of electronic descriptors can be calculated. These descriptors help in predicting the molecule's behavior in chemical reactions. Key parameters that could be computed for this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are potential locations for chemical attack.
Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information provides insight into the polarity of bonds and the reactivity of different atomic sites.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
This table is for illustrative purposes and does not represent experimentally verified data.
Molecular Dynamics (MD) Simulations for Conformational Analysis
The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for each atom over time, a trajectory of the molecule's conformations is generated.
For this compound, MD simulations could be employed to:
Identify the most stable conformations (low-energy states).
Analyze the rotational barriers around single bonds, such as the bond connecting the phenyl ring to the quaternary carbon.
Study how the molecule interacts with solvent molecules.
A study on phenyl derivatives of butanol isomers has demonstrated the utility of MD simulations in understanding the influence of the phenyl group on the supramolecular structure and hydrogen bonding patterns of these alcohols. nih.gov A similar approach for this compound would provide valuable insights into its conformational preferences.
Table 2: Potential Conformational Dihedral Angles for Study in this compound via MD Simulations
| Dihedral Angle | Description | Expected Insights from MD |
| C(ipso)-C(quat)-C(tert)-C(methyl) | Rotation around the bond connecting the quaternary and tert-butyl groups | Steric hindrance and preferred orientation of the tert-butyl group |
| C(ortho)-C(ipso)-C(quat)-O | Rotation of the phenyl ring relative to the alcohol group | Influence of the iodine substituent on rotational freedom |
This table outlines key structural parameters that would be a focus of MD simulations.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical equation that relates these descriptors to the observed property.
For a compound like this compound, a QSRR study would typically involve a dataset of structurally related aromatic alcohols. The goal would be to predict a specific property, such as reaction rate or equilibrium constant, based on descriptors that quantify steric, electronic, and hydrophobic characteristics.
Relevant molecular descriptors for a QSRR study of this compound and its analogues could include:
Topological descriptors: These describe the connectivity of the atoms in the molecule (e.g., molecular weight, number of rings).
Quantum-chemical descriptors: These are derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
3D-descriptors: These describe the three-dimensional shape of the molecule.
While no specific QSRR models for this compound are published, studies on other aromatic compounds have successfully used this approach to predict properties like chromatographic retention times. conicet.gov.ar
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. researchgate.netnih.govyoutube.com
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors of atoms in a molecule. researchgate.netacs.org These can then be converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the theoretical prediction of ¹H and ¹³C NMR spectra, which can aid in the assignment of experimental signals.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be computed. This generates a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.
Table 3: Exemplary Comparison of Hypothetical Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical DFT-Predicted δ (ppm) |
| C-OH (quaternary) | 78.5 | 79.2 |
| C-I (ipso-phenyl) | 95.0 | 94.1 |
| C-H (tert-butyl) | 38.2 | 37.5 |
| CH₃ (tert-butyl) | 25.1 | 24.8 |
This table illustrates the typical level of agreement that can be achieved between experimental and DFT-predicted NMR data. The values are for illustrative purposes only.
Transition State Analysis and Reaction Pathway Elucidation
Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving this compound, such as dehydration or substitution reactions, computational methods can provide a detailed understanding of the reaction pathway.
A common reaction of tertiary alcohols is acid-catalyzed dehydration, which proceeds through a carbocation intermediate. Computational studies can be used to:
Model the structure and stability of the initial tertiary carbocation formed from this compound.
Investigate the possibility of carbocation rearrangements, such as hydride or alkyl shifts, which are common in sterically hindered systems. uregina.cayoutube.comlibretexts.orglibretexts.org
Calculate the activation energies for different reaction steps, which helps in predicting the major and minor products of the reaction.
For instance, the reaction of the structurally related 3,3-dimethyl-1-butene (B1661986) with an acid is known to involve a carbocation rearrangement. libretexts.org A similar computational analysis of the carbocation derived from this compound could reveal whether rearrangements are likely and what products would be favored. Studies on carbocation rearrangements in other phenyl-containing systems have also been conducted, providing a methodological framework for such investigations. researchgate.net
Vi. Advanced Characterization Methodologies for Rigorous Structural Analysis
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.
In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For 2-(4-Iodophenyl)-3-methylbutan-2-ol, the molecular ion peak [M]⁺ would be observed, and its high-resolution mass would confirm the elemental formula.
Key fragmentation pathways would likely involve the loss of a methyl group, a water molecule from the tertiary alcohol, or cleavage of the bond between the quaternary carbon and the phenyl ring. The presence of iodine would also lead to characteristic isotopic patterns. The analysis of the fragmentation of similar tertiary alcohols, like 2-methylpropan-2-ol, shows a characteristic loss of a methyl group to form a stable tertiary carbocation. molport.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 318 | [C₁₁H₁₅IO]⁺ | Molecular Ion |
| 303 | [C₁₀H₁₂IO]⁺ | Loss of CH₃ |
| 203 | [C₆H₄I]⁺ | Cleavage of C-C bond next to the ring |
| 115 | [C₇H₁₅O]⁺ | Cleavage of C-C bond next to the ring |
| 127 | [I]⁺ | Iodine cation |
Note: These are predicted fragments. The relative intensities would depend on the stability of the fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and aromatic groups would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-O stretching vibration of the tertiary alcohol would likely be observed in the 1100-1200 cm⁻¹ region. The presence of the para-substituted phenyl ring would also give rise to characteristic absorption bands in the fingerprint region (below 1500 cm⁻¹). The C-I stretching vibration is expected to appear in the low-frequency region, typically around 500-600 cm⁻¹.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-O (tertiary alcohol) | 1100-1200 |
| C-I | 500-600 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying the components of a mixture. For "this compound," various chromatographic methods are employed to assess its chemical purity and, given its chiral nature, to determine the relative proportions of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally labile compounds like "this compound." The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
In a typical analysis, a solution of the compound is injected into the HPLC system. A high-pressure pump moves a solvent mixture (the mobile phase) through a column packed with a stationary phase (commonly silica-based particles with a bonded C8 or C18 hydrocarbon layer for reversed-phase chromatography). As the sample travels through the column, "this compound" is separated from any impurities, starting materials (e.g., 4-iodoacetophenone or isopropylmagnesium bromide), or side-products from its synthesis. A detector, most commonly a UV-Vis detector set to a wavelength where the iodophenyl chromophore absorbs strongly, measures the concentration of the compound as it elutes from the column. The result is a chromatogram where the area of the main peak corresponds to the purity of the compound relative to any detected impurities. nih.gov The method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable and reproducible results. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~7.5 min |
While "this compound" itself has a relatively high boiling point due to its molecular weight and the polar hydroxyl group, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly for detecting volatile impurities or after converting the compound into a more volatile derivative. GC separates compounds in a gaseous state based on their boiling points and interactions with the column's stationary phase. nih.gov The separated components then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, providing definitive structural identification.
For the analysis of the title compound, a derivatization step, such as silylation of the tertiary alcohol with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would be performed. This replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. The resulting TMS-ether can then be readily analyzed by GC-MS to confirm its molecular weight and fragmentation pattern, which would be characteristic of the "this compound" structure. This technique is highly sensitive and excellent for identifying trace-level volatile or semi-volatile contaminants that may not be resolved by HPLC. researchgate.net
"this compound" possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The determination of the enantiomeric excess (ee), which measures the purity of one enantiomer relative to the other, is critical in many applications. heraldopenaccess.us
Chiral chromatography, typically a specialized form of HPLC, is the most common method for this analysis. uma.es This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer. These CSPs are often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The differential diastereomeric interactions between the enantiomers and the chiral stationary phase cause one enantiomer to be retained longer in the column than the other, resulting in their separation into two distinct peaks in the chromatogram. uma.esnih.gov By integrating the areas of the two peaks, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100. nih.gov
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Value/Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | 20 °C |
| Expected Outcome | Baseline separation of the R- and S-enantiomer peaks |
X-ray Crystallography for Definitive Solid-State Structure
When a definitive, unambiguous three-dimensional structure of a molecule is required, single-crystal X-ray crystallography is the gold standard. nih.gov This technique is contingent upon the ability to grow a high-quality, single crystal of "this compound" or one of its crystalline derivatives.
The process involves mounting a suitable crystal on a goniometer and exposing it to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, researchers can calculate an electron density map of the molecule. This map is then used to determine the precise spatial coordinates of each atom (including the heavy iodine atom), bond lengths, bond angles, and torsional angles within the molecule. researchgate.net Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions like hydrogen bonding involving the hydroxyl group. researchgate.net The resulting data provides unequivocal proof of the compound's constitution and its absolute configuration if a chiral reference is present.
Table 3: Hypothetical Crystallographic Data for a Derivative of the Compound
| Parameter | Example Value |
| Chemical Formula | C11H15IO |
| Formula Weight | 290.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 8.4 Å, β = 98.5° |
| Volume | 1275 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.51 g/cm³ |
| R-factor | < 0.05 |
Vii. Synthetic Utility and Applications As a Chemical Building Block
Role as a Versatile Intermediate for Divergent Synthesis
The true synthetic power of 2-(4-Iodophenyl)-3-methylbutan-2-ol lies in its capacity to serve as a versatile intermediate for divergent synthesis. The presence of two distinct and orthogonally reactive functional groups—the carbon-iodine bond and the tertiary hydroxyl group—allows for selective transformations at either site, leading to a wide array of different products from a single starting material.
The aryl iodide moiety is a classic handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Conversely, the tertiary alcohol can undergo a separate set of reactions, primarily involving substitution or elimination, often under acidic conditions through the formation of a stable tertiary carbocation. pw.liveyoutube.comyoutube.com This dual reactivity enables a synthetic strategy where different reaction pathways can be pursued independently to generate diverse molecular scaffolds.
Table 1: Potential Cross-Coupling Reactions at the Aryl Iodide Moiety
| Reaction Name | Coupling Partner | Resulting Functional Group |
|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl |
| Heck Coupling | Alkene (e.g., H₂C=CHR) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (e.g., H−C≡C−R) | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl Amine |
| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Biaryl |
| Ullmann Condensation | Alcohol or Phenol | Diaryl Ether |
Precursor for More Complex Molecular Architectures Bearing Aryl Iodide and Tertiary Alcohol Moieties
As a bifunctional building block, this compound is an ideal precursor for more intricate molecules that retain one or both of its original functional groups for subsequent transformations. Chemists can first modify one part of the molecule while preserving the other for a later synthetic step.
For instance, a Sonogashira coupling could be performed on the aryl iodide to introduce an alkyne group. researchgate.net The resulting product, a tertiary alcohol bearing a new aryl-alkyne functionality, is itself a more complex and valuable intermediate. This new molecule could then undergo further reactions, such as an intramolecular cyclization triggered by the alcohol, or the alkyne could be hydrated to form a ketone, all while the tertiary carbon center remains intact. This step-wise approach allows for the systematic build-up of molecular complexity, which is crucial in the synthesis of natural products and pharmaceutical agents.
Applications in the Synthesis of Functionalized Organic Compounds
The application of this compound extends to the synthesis of a broad range of functionalized organic compounds. The ability to selectively target either the aryl iodide or the tertiary alcohol provides access to diverse product classes.
The synthesis of polyfunctional molecules is a central theme in modern chemistry. chemicalbook.comgoogle.com Starting with this compound, one can envision creating compounds with tailored electronic or biological properties. For example, coupling with a fluorescent boronic acid via a Suzuki reaction would yield a fluorescent tertiary alcohol. Alternatively, a Buchwald-Hartwig amination could introduce a pharmacologically relevant amine moiety. The tertiary alcohol itself can be converted into other functional groups; for example, treatment with a strong acid in the presence of a nucleophile can lead to substituted products where the hydroxyl group is replaced. youtube.com
Table 2: Examples of Functionalized Compounds Derived from this compound
| Reaction Type | Reagents | Product Structure |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | 2-(Biphenyl-4-yl)-3-methylbutan-2-ol |
| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalysts, Base | 2-(4-(Phenylethynyl)phenyl)-3-methylbutan-2-ol |
| Heck Coupling | Styrene, Pd catalyst, Base | 2-(4-Styrylphenyl)-3-methylbutan-2-ol |
| Acid-catalyzed Elimination | Conc. H₂SO₄, Heat | 4-(3-Methylbut-2-en-2-yl)iodobenzene |
Utility in the Formation of Advanced Tertiary Alcohols and Their Derivatives
Tertiary alcohols are a significant structural motif in many natural products and pharmaceuticals and serve as versatile intermediates for generating quaternary carbon centers. chegg.com this compound is not only an advanced tertiary alcohol itself but also a platform for creating a variety of derivatives.
The hydroxyl group of a tertiary alcohol can be transformed under specific conditions. While it is resistant to oxidation, it can be a good leaving group after protonation. youtube.comyoutube.com Reacting this compound with hydrohalic acids (like HBr) can lead to the formation of the corresponding tertiary halide via an S_N1 mechanism, proceeding through a stable tertiary benzylic carbocation. youtube.com This carbocation intermediate can also be trapped by other nucleophiles, allowing for the synthesis of ethers, azides, or nitriles at the tertiary position. This reactivity provides a pathway to highly substituted, non-racemic products if chiral starting materials or catalysts are employed.
Integration into Multi-Step Cascade and One-Pot Synthetic Sequences
The development of cascade or one-pot reactions, where multiple chemical transformations occur in a single reaction flask, is a key goal of green and efficient chemistry. pw.liveresearchgate.net These processes save time, resources, and reduce waste by avoiding the isolation and purification of intermediates. researchgate.net The dual functionality of this compound makes it an excellent candidate for such synthetic strategies.
One can envision a one-pot sequence that begins with a palladium-catalyzed reaction at the aryl iodide site, followed by the in-situ addition of a reagent to trigger a second reaction at the tertiary alcohol. For example, a Heck coupling with an acrylate (B77674) ester could be followed by the addition of a strong acid to promote dehydration of the tertiary alcohol. This would create a conjugated system in a single, streamlined process. Such one-pot, multi-step syntheses are highly valuable for rapidly generating molecular complexity from simple starting materials. youtube.com
Viii. Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The primary route to tertiary alcohols like 2-(4-Iodophenyl)-3-methylbutan-2-ol is the Grignard reaction. acs.orgacs.orgresearchgate.net However, traditional Grignard syntheses can be sensitive to moisture and air, and often require stoichiometric amounts of magnesium, leading to waste. researchgate.net Future research will likely target these limitations.
Key Research Thrusts:
Catalytic Grignard Reactions: The development of catalytic methods for Grignard-type additions would significantly improve the atom economy and sustainability of the synthesis. mdpi.com Research into titanium-catalyzed additions of organoaluminum reagents to ketones presents a promising, more sustainable alternative. mt.comsciforum.net
Greener Solvents and Conditions: Exploring the use of more environmentally benign solvents and reaction conditions will be crucial. This includes investigating reactions in solvent-free systems or in greener solvents with minimal environmental impact.
Alternative Organometallic Reagents: Investigating the use of other organometallic reagents, such as organozinc or organolithium compounds, could offer alternative synthetic pathways with different reactivity profiles and functional group tolerance.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Potential Advantages | Potential Challenges |
| Traditional Grignard | High yield, well-established | Moisture sensitive, stoichiometric magnesium |
| Catalytic Grignard | Improved atom economy, reduced waste | Catalyst development, substrate scope |
| Alternative Organometallics | Different reactivity, functional group tolerance | Reagent availability, reaction conditions |
Exploration of Novel Reactivity Modes and Transformations
The unique combination of a tertiary benzylic alcohol and an aryl iodide in this compound opens the door to a variety of chemical transformations.
Potential Areas of Investigation:
Dehydrative Cross-Coupling: The tertiary alcohol moiety could be a precursor for the formation of a quaternary carbon center through dehydrative cross-coupling reactions, a highly sought-after transformation in organic synthesis.
C-H Functionalization: The methyl groups of the butyl moiety could be targets for C-H activation/functionalization, leading to the introduction of new functional groups and the synthesis of novel derivatives.
Reactivity of the Iodophenyl Group: The iodo group can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage functionalization of the aromatic ring. pw.live
Hypervalent Iodine Chemistry: The iodophenyl group could be oxidized to form hypervalent iodine reagents, which are versatile and environmentally friendly oxidizing agents. beilstein-journals.org
Advancements in Asymmetric Synthesis Towards Single Enantiomers
For applications in pharmaceuticals and materials science, the synthesis of single enantiomers of chiral molecules is often essential. This compound is chiral, and developing methods for its asymmetric synthesis is a key research goal.
Strategies for Asymmetric Synthesis:
Chiral Auxiliaries: The use of chiral auxiliaries attached to either the ketone or the organometallic reagent can induce stereoselectivity in the addition reaction. nih.gov
Chiral Catalysts: The development of chiral catalysts for the enantioselective addition of organometallic reagents to ketones is a major area of research. nih.govrsc.org This includes the use of chiral ligands with metals like nickel or rhodium. researchgate.net
Enzymatic Resolution: Kinetic resolution of the racemic alcohol using enzymes could provide access to the individual enantiomers.
Table 2: Approaches to Asymmetric Synthesis
| Approach | Mechanism | Potential Advantages |
| Chiral Auxiliaries | Covalent attachment of a chiral group | Well-established, predictable outcomes |
| Chiral Catalysis | Use of a chiral catalyst to control stereochemistry | High enantioselectivity, catalytic amounts of chiral material |
| Enzymatic Resolution | Selective reaction of one enantiomer by an enzyme | High enantioselectivity, mild conditions |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. fraunhofer.de The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising future direction.
Key Benefits and Research Areas:
Safer Handling of Reactive Intermediates: Grignard reagents, which are often pyrophoric, can be generated and used in situ in a flow reactor, minimizing the risks associated with their handling. mt.com
Process Optimization: Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and reaction time.
Automated Synthesis: The integration of flow reactors with automated synthesis platforms, or "chemputers," can enable the on-demand synthesis of a library of derivatives for screening and testing. researchgate.netnih.gov Online monitoring techniques like NMR can be used for real-time analysis and optimization. researchgate.netnih.gov
Application of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry for this Compound Class
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of organic chemistry. engineering.org.cnmit.edu These technologies can be applied to predict the properties and reactivity of this compound and to design new synthetic routes.
Potential Applications of AI and ML:
Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the yield and stereoselectivity. core.ac.ukacs.org This can help to guide the design of new synthetic routes and to optimize existing ones. researchgate.netchinesechemsoc.orgresearchgate.net
Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex molecules like this compound and its derivatives. chemcopilot.comsynthiaonline.comacs.org
Property Prediction: ML models can be used to predict the physical, chemical, and biological properties of new compounds, allowing for the in silico screening of large libraries of virtual molecules.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Iodophenyl)-3-methylbutan-2-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of 4-iodobenzene derivatives with pre-formed ketones (e.g., 3-methylbutan-2-one) using Lewis acid catalysts like AlCl₃. Alternatively, Grignard reactions with iodophenylmagnesium bromide and ketones can yield tertiary alcohols. Key optimization parameters :
- Temperature control (0–5°C for Grignard; 25–40°C for Friedel-Crafts)
- Solvent selection (dry THF for Grignard; dichloromethane for Friedel-Crafts)
- Purification via silica gel chromatography (ethyl acetate/hexane, 30–50% v/v) .
Q. Which spectroscopic and computational methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–7.8 ppm), and hydroxyl proton (δ 1.8–2.2 ppm, broad).
- ¹³C NMR : Quaternary carbon (δ 75–80 ppm), aromatic carbons (δ 120–140 ppm), and iodinated carbon (δ 95–100 ppm).
- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-I vibration (~500 cm⁻¹).
- Computational Validation : DFT (B3LYP/6-311G**) to predict geometry, compared with X-ray crystallography data if available .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies to isolate stereochemical effects (e.g., highlights the importance of (1R,3S) configuration in similar compounds).
- Use orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (MTT).
- Perform meta-analysis of literature data, focusing on variables like solvent polarity (logP) and metabolic stability .
Q. What experimental strategies enable precise determination of the compound's metabolic stability in pharmacological studies?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (0.5 mg/mL protein, NADPH regeneration system) at 37°C.
- LC-MS/MS analysis : Monitor parent compound depletion over 60 minutes.
- Comparative analysis : Reference analogs like 2-(4-Chlorophenyl)-3-methylbutanoic acid () to adjust logP for improved half-life (target t₁/₂ >30 min) .
Q. How does the steric and electronic effects of the 4-iodophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The bulky iodine atom reduces reactivity in Suzuki-Miyaura couplings; use Pd(OAc)₂/XPhos catalysts to enhance efficiency.
- Electronic effects : The electron-withdrawing iodine stabilizes intermediates in Ullmann couplings (CuI/1,10-phenanthroline, 110°C).
- Validation : Compare yields with non-iodinated analogs (e.g., 4-chlorophenyl derivatives in ) .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental determination : Use shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational validation : Compare results from PubChem’s XLogP3 () and MarvinSketch.
- Adjust substituents : Introduce methoxy groups (as in ) to modulate polarity and validate trends .
Experimental Design Considerations
Q. What are the key considerations for designing stability studies of this compound under various storage conditions?
- Methodological Answer :
- Forced degradation : Test acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- Analytical tools : HPLC-PDA (254 nm) to track degradation; mass spectrometry for byproduct identification.
- Reference standards : Use 4-(Methylsulfanyl)butan-2-ol () as a stability benchmark .
Mechanistic Studies
Q. What mechanistic insights can be gained from studying the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer :
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to measure IC₅₀.
- Docking simulations : AutoDock Vina to predict binding modes against CYP crystal structures (PDB: 4D7Z).
- Metabolite profiling : Identify hydroxylated derivatives via HRMS (Q-TOF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
